Tetrahydrofurfuryl acetate
Overview
Description
Tetrahydrofurfuryl acetate is an organic chemical compound with the molecular formula C₇H₁₂O₃. It is commonly used in food flavoring and cosmetics due to its fruity, ethereal flavor, which is often described as honey, maple, or bread-like . This compound is generally recognized as safe in the United States and is used in various food products such as drinks, ice cream, baked goods, and confectionery .
Mechanism of Action
Target of Action
Tetrahydrofurfuryl acetate is an organic chemical compound used primarily for food flavoring and cosmetics . It is generally accepted as safe in the USA . The primary targets of this compound are the taste and smell receptors in humans, where it imparts a fruity ethereal flavor, also described as honey, maple, or bread-like .
Mode of Action
This compound interacts with its targets (taste and smell receptors) by binding to them and triggering a sensory response. This response is then interpreted by the brain as the specific flavor or aroma associated with the compound .
Biochemical Pathways
It is known that the compound is made by reacting tetrahydrofurfuryl alcohol with acetic anhydride . This suggests that it may be involved in esterification reactions within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its flavor and aroma can be affected by the pH, temperature, and other ingredients present in the food or cosmetic product. Additionally, its stability may be influenced by storage conditions such as temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
Tetrahydrofurfuryl acetate plays a role in various biochemical reactions, particularly in flavor and fragrance applications. It interacts with enzymes such as esterases, which hydrolyze the ester bond, releasing tetrahydrofurfuryl alcohol and acetic acid . These interactions are crucial for its metabolic processing and eventual excretion from the body. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in the cellular environment may alter the expression of genes involved in metabolic pathways, leading to changes in the production of metabolites . Additionally, this compound can modulate cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . For example, it may inhibit esterases by binding to their active sites, preventing the hydrolysis of other ester substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not produce significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable impact on cellular function or overall health is detected .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce tetrahydrofurfuryl alcohol and acetic acid . These metabolites can then enter various metabolic pathways, such as the citric acid cycle, for further processing and energy production . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its activity and effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can participate in metabolic reactions or influence organelle function . The compound’s activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments for biochemical interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl acetate is synthesized by reacting tetrahydrofurfuryl alcohol with acetic anhydride . The reaction typically involves the following steps:
Reactants: Tetrahydrofurfuryl alcohol and acetic anhydride.
Catalyst: A weak base such as pyridine is often used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix tetrahydrofurfuryl alcohol and acetic anhydride.
Continuous Monitoring: The reaction conditions, including temperature and pressure, are continuously monitored to maintain consistency and quality.
Purification: The final product is purified using distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to tetrahydrofurfuryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Depending on the conditions, products like tetrahydrofurfuryl aldehyde or carboxylic acids can be formed.
Reduction Products: Tetrahydrofurfuryl alcohol is the primary product.
Substitution Products: Various substituted furans can be synthesized.
Scientific Research Applications
Tetrahydrofurfuryl acetate has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the food and cosmetics industries for its flavoring properties.
Comparison with Similar Compounds
Tetrahydrofurfuryl acetate is unique in its flavor profile and chemical properties. Similar compounds include:
Tetrahydrofurfuryl butyrate: Similar in structure but with a different ester group, leading to a distinct flavor.
Tetrahydrofurfuryl cinnamate: Another ester derivative with unique aromatic properties.
Tetrahydrofurfuryl propionate: Similar ester but with a propionate group, offering different chemical reactivity.
These compounds share some similarities in their chemical structure but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
oxolan-2-ylmethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDYYFAFXGBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862335 | |
Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |
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Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; Honey, maple, bready aroma | |
Record name | Tetrahydrofurfuryl acetate | |
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Record name | Tetrahydrofurfuryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
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Record name | Tetrahydrofurfuryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
194.00 to 195.00 °C. @ 753.00 mm Hg | |
Record name | Tetrahydrofurfuryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water, ether, chloroform, Soluble (in ethanol) | |
Record name | Tetrahydrofurfuryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.058-1.064 | |
Record name | Tetrahydrofurfuryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-64-9 | |
Record name | Tetrahydrofurfuryl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-64-9 | |
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Record name | 2-Furanmethanol, tetrahydro-, acetate | |
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Record name | TETRAHYDROFURFURYL ACETATE | |
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Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
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Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |
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Record name | Tetrahydrofurfuryl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.270 | |
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Record name | TETRAHYDROFURFURYL ACETATE | |
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Record name | Tetrahydrofurfuryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of Tetrahydrofurfuryl acetate in the presence of specific catalysts?
A1: this compound undergoes radical-chain racemization when exposed to alkanethiols containing electron-withdrawing S-alkyl groups and silanethiols. These compounds act as polarity-reversal catalysts, facilitating the racemization at 60°C. Interestingly, simple alkanethiols do not exhibit this catalytic effect. [, ]
Q2: Are there any reactions involving this compound that provide insights into complex biological processes?
A2: Research suggests that the radical-chain racemization of this compound, catalyzed by polarity-reversal catalysts, might offer valuable insights into the mechanisms of radical-induced DNA strand cleavage. [] While further investigation is needed, this connection highlights the compound's relevance in understanding fundamental biological reactions.
Q3: Can this compound undergo transformations involving ring modifications?
A3: Yes, this compound can participate in ring transformations, as evidenced by its reaction with trifluoromethanesulfonic acid (TFMS). This reaction leads to the formation of 3-acetoxy-tetrahydropyran, highlighting the susceptibility of the tetrahydrofuran ring to cleavage and rearrangement in the presence of strong acids. []
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